molecular formula C19H16BrFN2O3 B4995527 4-[5-(4-Bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

4-[5-(4-Bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No.: B4995527
M. Wt: 419.2 g/mol
InChI Key: QOOUQPVDFTXCAC-UHFFFAOYSA-N
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Description

4-[5-(4-Bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a synthetic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-[5-(4-Bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid typically involves multiple steps, including the formation of the pyrazoline ring and subsequent functionalization. One common method involves the reaction of 4-bromobenzaldehyde with 3-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazoline ring.

Chemical Reactions Analysis

4-[5-(4-Bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-Bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmission. By inhibiting this enzyme, the compound can affect nerve signal transmission, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar compounds to 4-[5-(4-Bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid include other pyrazoline derivatives such as:

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Known for its neurotoxic potential.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its anticancer properties. These compounds share similar structural features but differ in their specific functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O3/c20-14-6-4-12(5-7-14)16-11-17(13-2-1-3-15(21)10-13)23(22-16)18(24)8-9-19(25)26/h1-7,10,17H,8-9,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOUQPVDFTXCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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